Ethyl 5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylate
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Overview
Description
Ethyl 5-(propan-2-yl)-3-azabicyclo[311]heptane-1-carboxylate is a bicyclic compound featuring a unique structure that includes an azabicyclo[311]heptane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(propan-2-yl)-3-azabicyclo[3.1.1]heptane-1-carboxylate typically involves the formation of the azabicyclo[3.1.1]heptane core through a series of cyclization reactions. One common method involves the reaction of a suitable amine with a bicyclic precursor under acidic or basic conditions to form the desired azabicyclo structure. The esterification of the carboxylate group is then achieved using ethyl alcohol in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(propan-2-yl)-3-azabicyclo[3.1.1]heptane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azabicyclo core, often using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 5-(propan-2-yl)-3-azabicyclo[3.1.1]heptane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 5-(propan-2-yl)-3-azabicyclo[3.1.1]heptane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The azabicyclo core allows for unique binding interactions, which can modulate the activity of these targets. Pathways involved may include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.1]heptane: A structurally related compound with similar chemical properties.
6,6-Dimethyl-2-methylene-bicyclo[3.1.1]heptane: Another bicyclic compound with a different substitution pattern.
Uniqueness
Ethyl 5-(propan-2-yl)-3-azabicyclo[3.1.1]heptane-1-carboxylate is unique due to the presence of the azabicyclo core and the ethyl ester group, which confer distinct chemical reactivity and biological activity compared to other bicyclic compounds.
Properties
Molecular Formula |
C12H21NO2 |
---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
ethyl 5-propan-2-yl-3-azabicyclo[3.1.1]heptane-1-carboxylate |
InChI |
InChI=1S/C12H21NO2/c1-4-15-10(14)12-5-11(6-12,9(2)3)7-13-8-12/h9,13H,4-8H2,1-3H3 |
InChI Key |
MSNXMXJXODZQIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CC(C1)(CNC2)C(C)C |
Origin of Product |
United States |
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